
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxirane (epoxide) group, and a phenylmethyl ester moiety. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- involves multiple steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with an appropriate epoxide under controlled conditions to introduce the oxirane group. The phenylmethyl ester is then introduced through esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenylmethyl ester moiety may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, phenylmethyl ester, (2S)-: Similar in structure but with a methoxymethylamino group instead of an oxirane.
1-Pyrrolidinecarboxylic acid, 2-(hydroxydiphenylmethyl)-, phenylmethyl ester, (2S)-: Contains a hydroxydiphenylmethyl group instead of an oxirane. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
881733-92-2 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
benzyl (2S)-2-[(2S)-oxiran-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-14(18-9-11-5-2-1-3-6-11)15-8-4-7-12(15)13-10-17-13/h1-3,5-6,12-13H,4,7-10H2/t12-,13+/m0/s1 |
InChI-Schlüssel |
VQVQKTLIXHDXCW-QWHCGFSZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@H]3CO3 |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



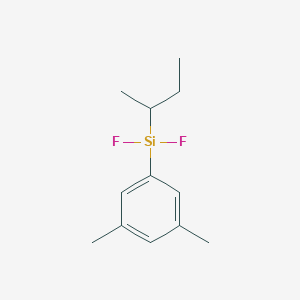
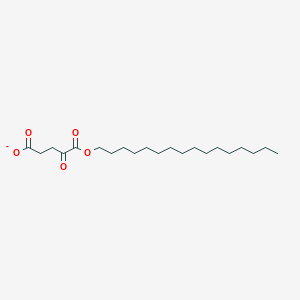

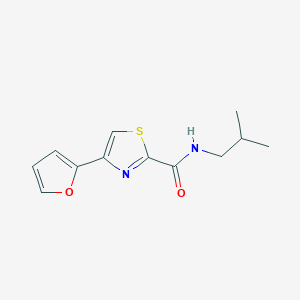
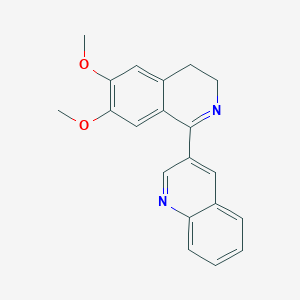
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
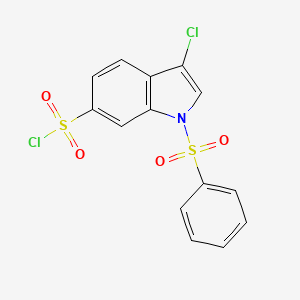
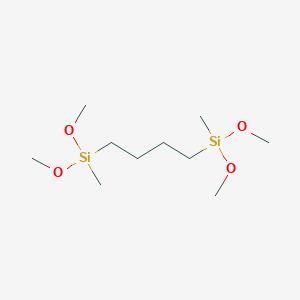
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)

